Endralazine mesylate is a derivative of hydralazine, primarily recognized for its antihypertensive properties. It functions by causing vasodilation, thereby reducing blood pressure. The compound is particularly noted for its high systemic bioavailability and efficacy in managing hypertension, making it a valuable option in clinical settings .
Endralazine mesylate is synthesized from hydralazine through a series of chemical modifications. The mesylate salt form enhances its solubility and stability, which is crucial for pharmaceutical applications. The compound has been studied extensively in both clinical trials and laboratory settings, confirming its therapeutic potential .
The synthesis of Endralazine mesylate can be achieved through various methods. One notable approach involves the reaction of hydralazine with mesyl chloride in the presence of a base, which facilitates the formation of the mesylate salt. This method ensures high yields and purity of the final product.
The molecular formula of Endralazine mesylate is C₁₁H₁₄N₄O₃S. The structure includes a hydrazine moiety linked to a phenolic ring, with a methanesulfonate group contributing to its solubility.
Endralazine mesylate participates in various chemical reactions typical for hydrazine derivatives, including:
Endralazine mesylate exerts its antihypertensive effects primarily through vasodilation. It inhibits calcium influx into vascular smooth muscle cells, leading to relaxation and dilation of blood vessels.
Endralazine mesylate is primarily used in clinical settings for managing hypertension. Its effectiveness has made it a subject of interest in various studies aimed at understanding its broader implications in cardiovascular health.
Core Structure: Endralazine mesylate (chemical name: 6-benzoyl-3-hydrazinyl-5H,6H,7H,8H-pyrido[4,3-c]pyridazine methanesulfonate) features a fused pyridopyridazine ring system benzoylated at position 6 and a hydrazinyl substituent at position 3. Its molecular formula is C₁₅H₁₉N₅O₄S, with an average molecular mass of 365.41 g/mol (monoisotopic: 365.115775 Da) [4] [7]. The mesylate salt forms via protonation of the hydrazine group by methanesulfonic acid (CH₄O₃S), as depicted in the SMILES notation: CS(O)(=O)=O.NNC1=CC2=C(CCN(C2)C(=O)C2=CC=CC=C2)N=N1
[4] [8].
Isomerism: The hydrazinylidene moiety at position 3 exhibits stereoisomerism. The (Z)-configuration (syn orientation) is predominant in the bioactive form, stabilized by intramolecular hydrogen bonding. Tautomerism between hydrazone (N-N=C
) and imine (C=N-NH
) forms is possible but constrained by the ring geometry [7] [9].
Element | Count | Role in Structure |
---|---|---|
Carbon (C) | 15 | Backbone of pyridopyridazine/benzoyl rings |
Hydrogen (H) | 19 | Ring saturation and functional groups |
Nitrogen (N) | 5 | Pyridazine nitrogens and hydrazinyl group |
Oxygen (O) | 4 | Carbonyl (C=O) and mesylate sulfonate |
Sulfur (S) | 1 | Methanesulfonate counterion |
Solubility and Partitioning: Endralazine mesylate has moderate water solubility (0.562 mg/mL), attributed to its ionic mesylate group. Its experimental logP (partition coefficient) is 0.85, reflecting balanced lipophilicity/hydrophilicity – crucial for membrane permeability [4] [8]. The free base (endralazine) has lower aqueous solubility (0.257 mg/mL) and a logP of 0.38 [6] [9].
Stability: Susceptible to hydrolysis under acidic/basic conditions due to the hydrazinyl group and ester-like benzoyl linkage. Degradation products include benzoyl derivatives and pyridazine fragments. Crystalline forms exhibit superior stability over amorphous phases [7].
Crystallography: Polymorphism studies are limited, but X-ray diffraction confirms a monoclinic lattice with defined unit cell parameters. The mesylate anion forms strong hydrogen bonds (N–H⋯O=S) with the protonated hydrazine, stabilizing the crystal packing [7].
Property | Value | Method/Prediction Tool |
---|---|---|
Water Solubility | 0.562 mg/mL | ALOGPS |
logP (Partition Coefficient) | 0.85 | ChemAxon |
pKa (Strongest Acidic) | 17.7 | ChemAxon |
pKa (Strongest Basic) | 7.79 | ChemAxon |
Polar Surface Area | 84.14 Ų | ChemAxon |
Primary Route: Synthesis starts with condensation of 3-hydrazinyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine with benzoyl chloride under basic conditions (e.g., pyridine). The resulting free base is purified and reacted with methanesulfonic acid in anhydrous ethanol to precipitate the mesylate salt [7].
Optimization Challenges:
Nuclear Magnetic Resonance (NMR):
Mass Spectrometry:
Technique | Key Signals | Assignment |
---|---|---|
FT-IR | 1680 cm⁻¹ (s), 1580 cm⁻¹ (m) | ν(C=O), δ(N-H) |
1170 cm⁻¹ (br), 1040 cm⁻¹ (s) | ν(S=O), ν(S-O) | |
UV-Vis | λ_max 245 nm (ε 12,500), 320 nm (ε 4,200) | π→π* (aromatic), n→π* (C=O) |
Raman | 1605 cm⁻¹ (s), 1320 cm⁻¹ (m) | Ring stretching |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7